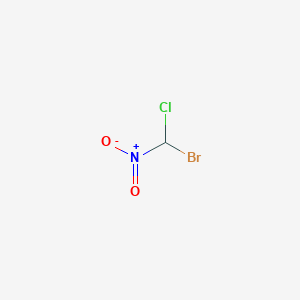
Dichloroacetaldehyde Hydrate
Vue d'ensemble
Description
Dichloroacetaldehyde Hydrate, also known as 2,2-dichloroethanal, is a chlorinated aldehyde with the chemical formula C₂H₂Cl₂O. It is a colorless liquid with a pungent, irritating odor. This compound is one of the three possible chlorinated acetaldehydes, alongside monochloroacetaldehyde and trichloroacetaldehyde .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloroacetaldehyde Hydrate can be synthesized through several methods:
Chlorination of Acetaldehyde or Paraldehyde: This method involves the chlorination of acetaldehyde or paraldehyde, resulting in a mixture of chloroacetaldehyde, dichloroacetaldehyde, and trichloroacetaldehyde
Hypochlorination of 1,2-Dichloroethylene: This method uses chlorine and water to produce pure dichloroacetaldehyde
Industrial Production Methods: The most common industrial production method for dichloroacetaldehyde is the chlorination of acetaldehyde or paraldehyde. Another method involves the hypochlorination of 1,2-dichloroethylene .
Analyse Des Réactions Chimiques
Types of Reactions: Dichloroacetaldehyde Hydrate undergoes several types of chemical reactions:
Oxidation: When oxidized with chromic acid, dichloroacetaldehyde forms dichloroacetic acid.
Reduction: Reduction with lithium aluminium hydride yields dichloroethanol
Condensation: this compound can undergo condensation reactions with various compounds. .
Common Reagents and Conditions:
Oxidation: Chromic acid is commonly used as an oxidizing agent.
Reduction: Lithium aluminium hydride is used as a reducing agent
Condensation: Chlorobenzene is used in condensation reactions
Major Products Formed:
Dichloroacetic Acid: Formed through oxidation.
Dichloroethanol: Formed through reduction
p,p’-Dichloro-1,1-diphenyl-2,2-dichloroethane: Formed through condensation with chlorobenzene
Applications De Recherche Scientifique
Dichloroacetaldehyde Hydrate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds
Biology: It is used in studies related to its reactivity and interactions with biological molecules
Medicine: this compound is used in the production of mitotane, a drug used to treat adrenal cortical carcinoma
Industry: It is used in the production of insecticides and other industrial chemicals
Mécanisme D'action
Dichloroacetaldehyde Hydrate exerts its effects through various mechanisms:
Reactivity: As a highly reactive aldehyde, it can form adducts with nucleophilic sites in biological molecules
Molecular Targets: It targets various enzymes and proteins, altering their function and activity
Pathways Involved: this compound can interfere with metabolic pathways, leading to cellular damage and toxicity
Comparaison Avec Des Composés Similaires
Dichloroacetaldehyde Hydrate is compared with other chlorinated acetaldehydes:
Monochloroacetaldehyde: Less chlorinated and less reactive compared to dichloroacetaldehyde
Trichloroacetaldehyde: More chlorinated and more reactive compared to dichloroacetaldehyde
Uniqueness: this compound’s unique reactivity and intermediate position in terms of chlorination make it a valuable compound in various chemical and industrial applications .
Propriétés
IUPAC Name |
2,2-dichloroacetaldehyde;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O.H2O/c3-2(4)1-5;/h1-2H;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUSKWJCDEBBGEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(Cl)Cl.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-[(2S,4S,5R,6S)-5-[(2R,3R,4S,5S,6R)-5-(dimethylamino)-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]-4-(methylamino)benzamide](/img/structure/B120522.png)



![ethyl (2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-phenylmethoxyphenyl)propanoate](/img/structure/B120531.png)




![5,12-Dihydroquinoxalino[2,3-b]phenazine](/img/structure/B120551.png)

